molecular formula C12H14N2O2 B13025283 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B13025283
M. Wt: 218.25 g/mol
InChI Key: SBLMUEQLCICOCZ-UHFFFAOYSA-N
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Description

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one is a quinolin-2-one derivative characterized by a bicyclic aromatic system with a ketone group at position 2, methyl groups at positions 1 and 4, an amino group at position 6, and a methoxy substituent at position 5. Its structural features, such as electron-donating substituents (amino and methoxy groups), influence its physicochemical and pharmacological behavior .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-amino-7-methoxy-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C12H14N2O2/c1-7-4-12(15)14(2)10-6-11(16-3)9(13)5-8(7)10/h4-6H,13H2,1-3H3

InChI Key

SBLMUEQLCICOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=CC(=C(C=C12)N)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis may begin with a substituted aniline or a related aromatic compound.

    Cyclization: The key step often involves cyclization to form the quinoline ring. This can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology

The compound has been evaluated for its antagonistic activity against metabotropic glutamate receptor type 1 (mGluR1), which is implicated in various neurological disorders. A series of derivatives, including 6-amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one, have demonstrated promising results in inhibiting mGluR1, suggesting potential therapeutic uses in treating conditions like neuropathic pain.

Case Study: mGluR1 Antagonism

A study synthesized several quinoline derivatives and assessed their ability to inhibit calcium mobilization in human mGluR1/HEK293 cells. The lead compound from this series exhibited over 40% inhibition at a concentration of 10 µM. Specifically, the compound 13c showed an IC50 value of 2.16 µM, indicating strong antagonistic properties against mGluR1 .

CompoundR1R2R3% Inhibition (10 µM)
12bPyrrolidineMethylH65.97
13cPiperidineEthylH76.76
16cMeOEthylH53.09

This indicates that structural modifications at specific positions can enhance the efficacy of these compounds as mGluR1 antagonists.

Oncology

The quinoline derivatives, including 6-amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one, have also been investigated for their anticancer properties. Their ability to interfere with cellular signaling pathways makes them candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of quinoline derivatives. The presence of hydrophobic cyclic amines at specific positions significantly impacts the inhibitory activity against mGluR1.

Key Findings from SAR Studies

  • Hydrophobicity : Compounds with larger hydrophobic groups at R1 showed increased potency.
  • Amide Size : The size of secondary amides at the 6-position also influenced activity; smaller groups enhanced inhibition .

Future Directions and Research Needs

While initial studies indicate potential therapeutic uses for 6-amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one, further research is necessary to explore:

  • In Vivo Efficacy : More comprehensive animal model studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in treating neuropathic pain and other disorders.
  • Selectivity Studies : Evaluating selectivity against other mGluR subtypes could help refine lead compounds for better therapeutic profiles.

Mechanism of Action

The mechanism of action of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural analogues of 6-amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one include derivatives with variations in substituent positions, saturation, and functional groups. Below is a comparative analysis based on synthesis, melting points, and molecular properties (Table 1).

Table 1: Comparison of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one 1,4-dimethyl; 6-NH₂; 7-OCH₃ C₁₂H₁₄N₂O₂ 218.25 Not reported
1,4-Dimethylquinolin-2(1H)-one (1d) 1,4-dimethyl C₁₁H₁₁NO 173.21 132–134
8-Methoxy-4-methylquinolin-2(1H)-one (1e) 4-methyl; 8-OCH₃ C₁₁H₁₁NO₂ 189.21 188–190
7,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one (1h) 1,4-dimethyl; 7,8-di-OCH₃ C₁₃H₁₅NO₃ 233.26 118–120
5,6,8-Trimethoxy-1,4-dimethylquinolin-2(1H)-one 1,4-dimethyl; 5,6,8-tri-OCH₃ C₁₄H₁₅NO₄ 261.28 Not reported
7-Amino-1,4-dimethylquinolin-2(1H)-one 1,4-dimethyl; 7-NH₂ C₁₁H₁₂N₂O 188.23 Not reported

Key Observations :

  • Substituent Effects : The introduction of electron-donating groups (e.g., -NH₂, -OCH₃) increases molecular weight and polarity. For instance, 1h (7,8-dimethoxy) has a higher molecular weight (233.26 g/mol) compared to 1d (173.21 g/mol) due to additional methoxy groups .
  • Melting Points: Methoxy-substituted derivatives (e.g., 1e and 1h) exhibit higher melting points (188–190°C and 118–120°C, respectively) compared to non-polar analogues like 1d (132–134°C), likely due to enhanced intermolecular interactions .
  • Amino vs.
Aromatase Inhibition
  • 5,6,8-Trimethoxy-1,4-dimethylquinolin-2(1H)-one: Exhibits potent aromatase inhibitory activity (IC₅₀ = 100 nM), attributed to the electron-rich methoxy substituents enhancing interactions with the enzyme’s active site .
Antimicrobial Potential
  • 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one: A structurally related compound demonstrated antimicrobial activity, suggesting that quinolin-2-one derivatives with polar substituents (e.g., -OH, -CONH) may disrupt microbial membranes .
  • 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one: The amino and methoxy groups could enhance interactions with bacterial targets, though experimental validation is required .

Biological Activity

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one includes a quinoline core with amino and methoxy substituents. This configuration is crucial for its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one exhibits several biological activities:

  • Anticancer Activity : The compound has shown significant effects against various cancer cell lines, including ovarian cancer. Studies demonstrate that it induces apoptosis and cell cycle arrest through modulation of key proteins involved in these processes.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, though specific data on this compound is limited compared to other quinoline derivatives.

The biological activity of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one can be attributed to its interaction with specific molecular targets:

  • Cell Cycle Regulation : The compound induces G2/M phase arrest in cancer cells by downregulating cyclin B1 and CDK1, leading to inhibited cell proliferation.
  • Apoptosis Induction : It promotes apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives is essential for enhancing their biological efficacy. Modifications at various positions on the quinoline ring can significantly influence their activity:

Substituent PositionModification TypeEffect on Activity
6AminoIncreases anticancer activity
7MethoxyEnhances solubility and bioavailability
4DimethylModulates interaction with biological targets

Case Study 1: Anticancer Activity in Ovarian Cancer

In a study evaluating the anticancer effects of related quinoline derivatives, it was found that compounds similar to 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one significantly inhibited cell growth in ovarian cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Potential

While specific studies on the antimicrobial effects of this compound are sparse, related quinoline derivatives have shown promising results against bacterial strains. For instance, modifications similar to those found in 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one have resulted in effective antibacterial agents .

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